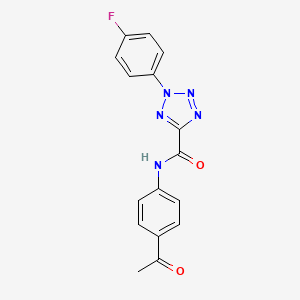

N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10(23)11-2-6-13(7-3-11)18-16(24)15-19-21-22(20-15)14-8-4-12(17)5-9-14/h2-9H,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIFQPHMLMGSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through acylation reactions using acetyl chloride or acetic anhydride in the presence of a suitable catalyst.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound belonging to the tetrazole derivatives class. This compound features a tetrazole ring, a five-membered structure containing four nitrogen atoms and one carbon atom. Additionally, it is characterized by an acetylphenyl group and a fluorophenyl group, enhancing its reactivity and potential biological activity.

Chemical Properties and Reactivity

This compound can undergo various chemical transformations. The synthesis of this compound typically involves the following steps: formation of the tetrazole ring and introduction of the acetylphenyl and fluorophenyl groups.

Types of Reactions

- Oxidation The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Scientific Research Applications

This compound has applications in various fields.

- Chemistry It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Medicine It is explored for potential therapeutic applications, such as developing new drugs targeting specific biological pathways.

- Industry It is utilized in producing specialty chemicals and materials with unique properties.

Structural Comparison of Tetrazole Derivatives

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-(4-acetylphenyl)-2H-tetrazole-5-carboxamide | Lacks fluorophenyl group | Different reactivity and biological properties |

| 2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide | Lacks acetylphenyl group | Affects reactivity and applications |

| N-(4-acetylphenyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide | Contains chlorophenyl instead of fluorophenyl | Variations in biological activity due to halogen differences |

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and response.

Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Key Observations :

- Heterocycle Core : The tetrazole ring in the target compound contrasts with oxadiazole (), triazole (), and thiazole () cores in analogs. Tetrazoles offer superior metabolic stability compared to triazoles, which may enhance bioavailability .

- Substituent Effects: The 4-fluorophenyl group is a common feature in antituberculosis () and antibacterial () compounds, suggesting its role in target engagement.

- Molecular Weight : The target compound (MW 353.32) falls within the optimal range for drug-likeness (200–500 Da), similar to its analogs .

Biological Activity

N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound belonging to the class of tetrazole derivatives. It has garnered attention for its potential biological activities, which include antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is a five-membered structure containing four nitrogen atoms and one carbon atom. The presence of an acetylphenyl group and a fluorophenyl group enhances its reactivity and potential biological activity. The unique structural attributes contribute to its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C15H12F N5O |

| Molecular Weight | 285.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1396850-92-2 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation: It can interact with specific receptors to influence signaling pathways.

- Gene Expression Alteration: The compound may affect the expression of genes linked to various biological functions.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that tetrazole derivatives often exhibit significant antibacterial and antifungal activities.

- Antibacterial Activity:

-

Antifungal Activity:

- Preliminary tests showed promising antifungal effects against clinically relevant fungal strains, suggesting its potential as an antifungal agent.

Anticancer Activity

Research has highlighted the anticancer potential of this compound:

- In vitro studies evaluated its cytotoxic effects on various human cancer cell lines. The results indicated that the compound could inhibit cell proliferation effectively.

- A notable study reported IC50 values indicating significant cytotoxicity against cancer cells while maintaining low toxicity to normal cell lines .

Case Study 1: Structure-Activity Relationship (SAR)

A study focused on the SAR of tetrazole derivatives, including this compound, revealed that modifications in substituent groups significantly influenced biological activity. The fluorophenyl group was found to enhance binding affinity to biological targets compared to other halogenated derivatives.

Case Study 2: Comparative Analysis with Other Tetrazoles

Comparative studies involving other tetrazole compounds indicated that this compound exhibited superior activity against certain bacterial strains when compared to similar compounds lacking the fluorophenyl or acetylphenyl groups .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(4-acetylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Tetrazole ring formation : Use a [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl/ZnCl₂) to generate the tetrazole core .

Functionalization : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for regioselective attachment .

Carboxamide linkage : React the tetrazole carboxylic acid intermediate with 4-acetylaniline using coupling agents like EDCl/HOBt or DCC in anhydrous DMF .

Key Considerations : Optimize reaction time, temperature, and solvent polarity to avoid side products. Monitor progress via TLC or HPLC .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:

Employ a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for the acetylphenyl (δ ~2.6 ppm, singlet for CH₃), fluorophenyl (δ ~7.1–7.3 ppm, aromatic), and tetrazole protons (δ ~8.5–9.0 ppm) .

- FT-IR : Confirm carboxamide (C=O stretch ~1650–1680 cm⁻¹) and tetrazole ring (C-N stretch ~1350 cm⁻¹) .

- XRD : Use SHELXTL or SHELXL for single-crystal refinement to resolve bond lengths and angles, ensuring no disorder in the fluorophenyl moiety .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

Metabolic stability : Pre-treat compounds with liver microsomes (e.g., human hepatocytes) to identify rapid degradation pathways that may reduce apparent activity .

Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target protein inhibition .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

DFT calculations : Use Gaussian09 or ORCA to model electron density maps, identifying reactive sites (e.g., tetrazole ring) prone to metabolic oxidation .

MD simulations : Simulate solvation in explicit water (AMBER/CHARMM force fields) to predict solubility and membrane permeability .

Docking studies : Employ AutoDock Vina to assess binding modes with target proteins (e.g., kinases), prioritizing substituents that enhance hydrogen bonding with active-site residues .

Advanced: What crystallographic challenges arise during structural analysis, and how are they addressed?

Methodological Answer:

Disorder in fluorophenyl groups : Use SHELXL’s PART instruction to model alternative conformations and refine occupancy factors .

Twinned crystals : Apply TwinRotMat or PLATON to detect twinning and perform detwinned refinement .

Data resolution : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve weak electron density in the acetyl group .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Analog synthesis : Systematically modify the:

- Tetrazole ring : Replace with triazoles or oxadiazoles to assess ring size impact .

- Fluorophenyl group : Introduce electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to probe electronic effects .

Biological testing : Screen analogs against a panel of enzymes/cell lines to correlate substituents with IC₅₀ values .

QSAR modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., logP, polar surface area) to activity .

Advanced: How to address discrepancies in synthetic yields reported across literature?

Methodological Answer:

Reagent purity : Ensure anhydrous solvents (e.g., DMF stored over molecular sieves) and fresh coupling agents to avoid side reactions .

Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for Suzuki couplings to improve fluorophenyl coupling efficiency .

Workup protocols : Use preparative HPLC instead of column chromatography for higher-purity intermediates, reducing yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.